

5-bromo-2,3-dihydro-1H-indene IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-bromo-2,3-dihydro-1H-indene**

Cat. No.: **B1331370**

[Get Quote](#)

A Technical Guide to 5-bromo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-bromo-2,3-dihydro-1H-indene**, a versatile halogenated aromatic compound. It details its chemical identity, physicochemical properties, synthesis protocols, and its significant applications as a synthetic intermediate, particularly in the realm of medicinal chemistry.

Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is **5-bromo-2,3-dihydro-1H-indene**.^{[1][2]} It is also widely known by its common synonyms, 5-bromoindane and 5-bromo-indan.^{[1][3]} Due to its utility as a building block, it is referenced by numerous catalog and database identifiers.

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value
IUPAC Name	5-bromo-2,3-dihydro-1H-indene
Synonyms	5-Bromoindane, 5-Bromo-indan
CAS Number	6134-54-9 [1] [2]
PubChem CID	267139 [2]
Molecular Formula	C ₉ H ₉ Br [1] [2]
SMILES	C1CC2=C(C1)C=C(C=C2)Br [2]
InChI	InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 [2]
InChIKey	UMEFRXDFDVRHMJ-UHFFFAOYSA-N [1] [2]

Physicochemical Properties

5-bromo-2,3-dihydro-1H-indene is typically a colorless to pale yellow liquid or solid.[\[1\]](#) Its key properties, both computed and experimental where available, are summarized below. The bromine substituent significantly influences its molecular weight and intermolecular interactions.
[\[1\]](#)

Table 2: Physicochemical Data

Property	Value
Molecular Weight	197.07 g/mol [1] [2]
Exact Mass	195.98876 Da [1] [2]
Appearance	Colorless to pale yellow liquid or solid [1]
Boiling Point (Predicted)	245.0 ± 29.0 °C at 760 mmHg [1]
XLogP3 (Computed)	3.5 [2]
Topological Polar Surface Area	0 Å ² [2]
Storage Temperature	Room Temperature (Sealed in dry conditions) [3]

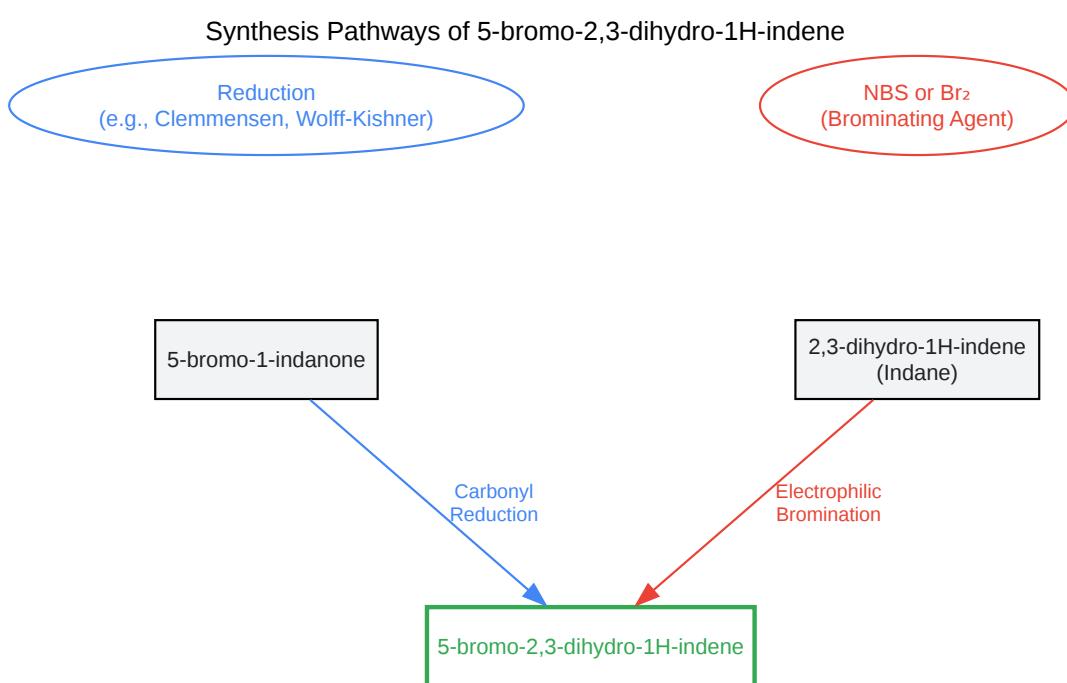
Synthesis and Experimental Protocols

The synthesis of **5-bromo-2,3-dihydro-1H-indene** is well-established, primarily proceeding via electrophilic bromination of the parent indane or reduction of a brominated indanone precursor.

Protocol 1: Electrophilic Bromination of 2,3-dihydro-1H-indene (Indane)

This is the most direct route, involving the bromination of the electron-rich aromatic ring of indane.

- Objective: To synthesize **5-bromo-2,3-dihydro-1H-indene** via electrophilic aromatic substitution.
- Materials:
 - 2,3-dihydro-1H-indene (Indane)
 - N-Bromosuccinimide (NBS) or Bromine (Br₂)
 - Dichloromethane (CH₂Cl₂) or other suitable inert solvent
- Procedure:


- Dissolve 2,3-dihydro-1H-indene in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture in an ice bath to control the reaction temperature.
- Slowly add the brominating agent (e.g., NBS) portion-wise to the solution.
- Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate if Br_2 is used).
- Perform a liquid-liquid extraction, dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), and concentrate the solvent under reduced pressure.
- Purify the crude product via column chromatography or distillation to yield pure **5-bromo-2,3-dihydro-1H-indene**.

Protocol 2: Reduction of 5-Bromo-2,3-dihydro-1H-inden-1-one

This method provides an alternative pathway from a ketone precursor.[\[1\]](#)

- Objective: To synthesize **5-bromo-2,3-dihydro-1H-indene** from its corresponding 1-indanone derivative.
- Materials:
 - 5-bromo-2,3-dihydro-1H-inden-1-one (5-Bromo-1-indanone)[\[4\]](#)
 - A suitable reducing agent (e.g., Triethylsilane with Trifluoroacetic acid for a Clemmensen-type reduction, or a Wolff-Kishner reduction protocol).
- Procedure:
 - Combine 5-bromo-1-indanone with the chosen reducing agent system in a suitable reaction vessel.

- Heat or stir the reaction mixture according to the requirements of the specific reduction method employed.
- Monitor the reaction for the disappearance of the starting ketone.
- After the reaction is complete, perform the appropriate work-up procedure to neutralize the reagents and extract the product.
- Purify the resulting crude material using standard laboratory techniques to isolate **5-bromo-2,3-dihydro-1H-indene**.

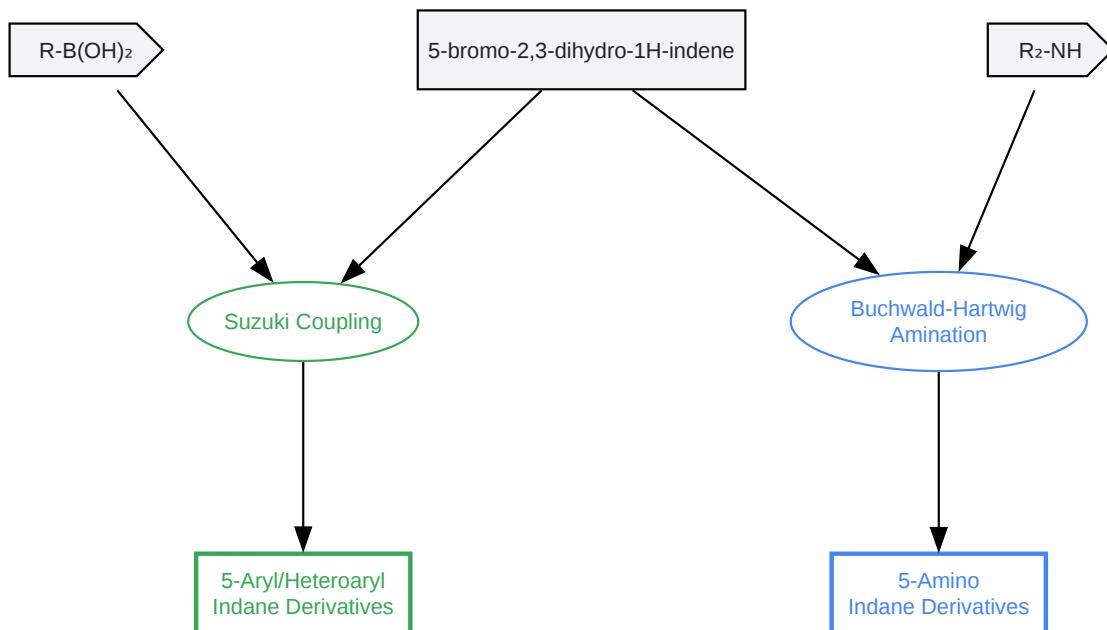
[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **5-bromo-2,3-dihydro-1H-indene**.

Applications in Research and Drug Development

The true value of **5-bromo-2,3-dihydro-1H-indene** lies in its versatility as a synthetic intermediate.^[1] The indane scaffold is a privileged structure found in numerous biologically active compounds, and the strategically positioned bromine atom serves as a crucial handle for molecular elaboration.^[1]

Role in Cross-Coupling Reactions


The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.^{[5][6][7]} These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables chemists to introduce a wide variety of aryl, heteroaryl, and amine substituents at the 5-position of the indane core, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.^{[6][8]}

General Protocol for Suzuki-Miyaura Coupling

- Objective: To couple an aryl or heteroaryl group to the 5-position of the indane ring.
- Materials:
 - **5-bromo-2,3-dihydro-1H-indene** (1.0 equiv.)
 - Arylboronic acid or ester (1.1-1.5 equiv.)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$ with a ligand) (0.01-0.05 equiv.)
 - Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 equiv.)
 - Solvent system (e.g., Dioxane/Water, Toluene, Ethanol)
- Procedure:
 - In a reaction vessel, combine **5-bromo-2,3-dihydro-1H-indene**, the boronic acid derivative, and the base.
 - Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
 - Add the degassed solvent system and the palladium catalyst under the inert atmosphere.
 - Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed.

- Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry, concentrate, and purify the product by column chromatography to yield the 5-aryl-2,3-dihydro-1H-indene derivative.

Utility of 5-bromo-2,3-dihydro-1H-indene in Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Role as a precursor in key C-C and C-N bond-forming reactions.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-bromo-2,3-dihydro-1H-indene** is associated with the following hazards:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]

- H332: Harmful if inhaled[2]
- H335: May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]
- 2. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-bromo-2,3-dihydro-1H-indene IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331370#5-bromo-2-3-dihydro-1h-indene-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com